2-Methyl-5-sulfamoylbenzamide
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Overview
Description
2-Methyl-5-sulfamoylbenzamide is an organic compound with the molecular formula C8H10N2O3S and a molecular weight of 214.24 g/mol It is a benzamide derivative characterized by the presence of a methyl group at the second position and a sulfamoyl group at the fifth position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-sulfamoylbenzamide typically involves the sulfonation of 2-methylbenzamide. One common method includes the reaction of 2-methylbenzamide with chlorosulfonic acid, followed by neutralization with ammonia to introduce the sulfamoyl group . The reaction conditions generally require controlled temperatures and the use of appropriate solvents to ensure the desired product’s purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety, often incorporating automated systems for precise control of reaction parameters. The use of high-purity starting materials and advanced purification techniques ensures the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-sulfamoylbenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfamoyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-Methyl-5-sulfamoylbenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-5-sulfamoylbenzamide involves its interaction with specific molecular targets. The sulfamoyl group can mimic the structure of sulfonamide antibiotics, allowing it to inhibit bacterial enzymes involved in folate synthesis . This inhibition disrupts the production of essential nucleotides, leading to bacterial cell death. Additionally, its derivatives may interact with other biological pathways, contributing to their therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-sulfamoylbenzamide: Similar structure with a fluorine atom instead of a methyl group.
2-Methoxy-5-sulfamoylbenzoate: Contains a methoxy group instead of a methyl group.
2-Methyl-5-nitrobenzothiazole: Contains a nitro group and a thiazole ring instead of a benzamide structure.
Uniqueness
2-Methyl-5-sulfamoylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a methyl and a sulfamoyl group on the benzene ring allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-methyl-5-sulfamoylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3S/c1-5-2-3-6(14(10,12)13)4-7(5)8(9)11/h2-4H,1H3,(H2,9,11)(H2,10,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZWIKRDSKCFXPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76503-36-1 |
Source
|
Record name | 2-methyl-5-sulfamoylbenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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